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Introduction to ICG-Amine for Super-Resolution
Imaging
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, has

traditionally been utilized in medical imaging applications such as angiography and assessment

of cardiac output.[1][2] Its amine-reactive derivatives, particularly ICG-amine and ICG-NHS

ester, have opened new avenues for its use in advanced microscopy techniques. These

derivatives can be covalently conjugated to primary amines on biomolecules like antibodies

and proteins, enabling targeted labeling of cellular structures with a photostable, NIR

fluorophore.[3][4]

The near-infrared excitation and emission properties of ICG (typically absorbing around 780-

800 nm and emitting around 810-830 nm) offer significant advantages for super-resolution

microscopy.[2][5] The longer wavelengths lead to reduced phototoxicity and lower cellular

autofluorescence, resulting in a higher signal-to-noise ratio, which is crucial for achieving high-

resolution images.[6] This makes ICG-amine an attractive probe for techniques like Stimulated

Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM)

methods such as (direct) Stochastic Optical Reconstruction Microscopy ((d)STORM).
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ICG-amine and its derivatives are particularly well-suited for imaging densely packed cellular

structures and for live-cell imaging applications where minimizing phototoxicity is paramount.

dSTORM Imaging: The ability of cyanine dyes like ICG to photoswitch between a fluorescent

'on' state and a dark 'off' state under specific buffer conditions is the foundation of dSTORM.

[7] By sequentially activating and localizing individual ICG molecules, a super-resolved

image can be reconstructed with a precision far beyond the diffraction limit of light.[8]

STED Microscopy: In STED microscopy, a donut-shaped depletion laser is used to silence

fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread

function.[9] NIR dyes like ICG are advantageous for STED as the depletion wavelength (e.g.,

775 nm) is readily available and causes less scattering and phototoxicity compared to

shorter wavelengths.[10]

Quantitative Performance Data
While specific quantitative data for ICG-amine in super-resolution microscopy is emerging,

data from closely related ICG derivatives and other near-infrared dyes provide valuable

benchmarks. The performance of any fluorophore in super-resolution microscopy is highly

dependent on the experimental setup, labeling density, and imaging buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b11929747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9349044/
https://www.researchgate.net/publication/381678213_Substitution_Effects_on_Subcellular_Organelle_Localization_in_Live-cell_Imaging
https://en.wikipedia.org/wiki/STED_microscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8423351/
https://www.benchchem.com/product/b11929747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Super-Resolution
Technique

Value Reference

Spatial Resolution STED ~50-100 nm [11]

dSTORM ~28 nm [12]

Localization Precision dSTORM
<10 nm (with

averaging)
[13]

Photon Count per

Switching Event

dSTORM (Alexa Fluor

647 as a proxy)
~5000 [14]

Blinking Rate dSTORM
Dependent on buffer

and laser power
[7]

Photostability General

Higher in organic

solvents and when

bound to proteins

[15]

Experimental Protocols
Protocol 1: Labeling of Antibodies with ICG-NHS Ester
for Super-Resolution Microscopy
This protocol describes the conjugation of an amine-reactive ICG derivative (ICG-NHS ester) to

a primary or secondary antibody for use in immunofluorescence-based super-resolution

microscopy.

Materials:

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

ICG-NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.5

Size-exclusion chromatography column (e.g., Sephadex G-25)
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Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Antibody Solution:

Dissolve the antibody in 1X PBS to a final concentration of 2-10 mg/mL.[4]

Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the

pH to ~8.5. The amine groups on the antibody are more reactive at this pH.[3]

Prepare ICG-NHS Ester Stock Solution:

Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a

concentration of 10-20 mM.[4]

Conjugation Reaction:

While gently vortexing, slowly add the ICG-NHS ester stock solution to the antibody

solution. A molar excess of 5-20 fold of dye to antibody is a good starting point for

optimization.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Collect the first colored fraction, which contains the ICG-labeled antibody.

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the absorption maximum of ICG (~785 nm). A DOL of 2-4 is

often optimal for super-resolution microscopy.
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Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Antibody & Dye Preparation

Conjugation

Purification

Characterization & Storage

Antibody in PBS

Add Bicarbonate Buffer

Adjust pH to 8.5

Mix and Incubate

ICG-NHS in DMSO

Size-Exclusion Chromatography

1-2 hours, RT

Collect Labeled Antibody

Measure DOL

Store at 4°C or -20°C
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Click to download full resolution via product page

Caption: Workflow for antibody labeling with ICG-NHS ester.

Protocol 2: dSTORM Imaging of ICG-Labeled Cellular
Structures
This protocol provides a general workflow for dSTORM imaging of fixed cells labeled with ICG-

conjugated antibodies.

Materials:

Cells grown on #1.5 thickness glass-bottom dishes

ICG-labeled antibody (from Protocol 1)

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

dSTORM imaging buffer (see below)

dSTORM Imaging Buffer (Glox-based with thiol):

Buffer A: 10 mM Tris-HCl pH 8.0, 50 mM NaCl

Buffer B: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase, 50 µL catalase solution (17 mg/mL) in 200 µL Buffer

A

1 M MEA (cysteamine) solution, pH 8.0-8.5

Working Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL

of 1 M MEA.[12]
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Procedure:

Cell Culture and Fixation:

Culture cells on high-precision glass-bottom dishes suitable for microscopy.

Fix cells with 4% PFA in PBS for 10 minutes at room temperature.

Wash three times with PBS.

Immunolabeling:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block non-specific binding with 5% BSA in PBS for 1 hour.

Incubate with the primary antibody (if using an unlabeled primary and a labeled

secondary) in blocking buffer for 1 hour.

Wash three times with PBS.

Incubate with the ICG-labeled secondary antibody (or primary antibody if directly labeled)

in blocking buffer for 1 hour, protected from light.

Wash extensively with PBS.

dSTORM Imaging:

Replace the PBS with freshly prepared dSTORM imaging buffer.

Mount the sample on the STORM microscope.

Use a laser line appropriate for ICG excitation (e.g., 750 nm) to induce photoswitching and

a lower power laser (e.g., 405 nm) for reactivation if needed.

Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate,

capturing the stochastic blinking of individual ICG molecules.

Image Reconstruction:
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Process the raw image stack using appropriate localization software (e.g.,

ThunderSTORM, rainSTORM) to identify and fit the point-spread function of each blinking

event, generating a list of localizations.

Render the final super-resolution image from the localization list.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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